Aspartic acid,D-[2,3-3H]

Glutamate transport EAAT Neuronal uptake

D-[2,3-3H]aspartic acid (CAS 78333-14-9) is a tritium-labeled D-enantiomer of aspartic acid, characterized by the incorporation of three tritium atoms at the 2 and 3 positions of the carbon backbone. This radiolabeled amino acid is a classic non-metabolizable tracer used extensively in neuroscience research to study excitatory amino acid transporters (EAATs) and glutamatergic pathways.

Molecular Formula C4H7NO4
Molecular Weight 139.13 g/mol
Cat. No. B13765107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAspartic acid,D-[2,3-3H]
Molecular FormulaC4H7NO4
Molecular Weight139.13 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)C(=O)O
InChIInChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m1/s1/i1T2,2T
InChIKeyCKLJMWTZIZZHCS-DOIPDIKXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-[2,3-3H]Aspartic Acid: Technical Specifications and Core Characteristics for Procurement Decisions


D-[2,3-3H]aspartic acid (CAS 78333-14-9) is a tritium-labeled D-enantiomer of aspartic acid, characterized by the incorporation of three tritium atoms at the 2 and 3 positions of the carbon backbone . This radiolabeled amino acid is a classic non-metabolizable tracer used extensively in neuroscience research to study excitatory amino acid transporters (EAATs) and glutamatergic pathways [1]. Commercial preparations, such as PerkinElmer's NET581, are supplied with a specific activity range of 10-25 Ci/mmol (370-925 GBq/mmol) in ethanol:water (2:98), and exhibit radiochemical purity greater than 97% as determined by HPLC, with optical purity exceeding 97% for the D-enantiomer as confirmed by chiral chromatography [2]. The product's primary research utility lies in its ability to mimic L-glutamate and L-aspartate transport while resisting metabolic degradation, enabling precise quantitation of transport kinetics and autoradiographic mapping of transporter distribution [1].

Why D-[2,3-3H]Aspartic Acid Cannot Be Substituted by L-Isotopologues or Alternative Tracers


Substitution of D-[2,3-3H]aspartic acid with L-[3H]aspartate or other radiolabeled amino acids introduces critical experimental variability that compromises data reproducibility. While both enantiomers bind to Na+-dependent glutamate transporters in forebrain regions with comparable affinity [1], their metabolic fates diverge dramatically: L-aspartate undergoes rapid transamination and incorporation into metabolic pathways, whereas D-aspartate is metabolically inert, ensuring that the detected signal exclusively reflects transport activity rather than downstream metabolism [2]. Furthermore, regional transporter heterogeneity—particularly in cerebellar cortex—reveals binding sites that exhibit stereoselectivity, preferring L-aspartate over D-aspartate, a nuance that would be masked if the incorrect enantiomer is used [1]. Alternative tracers such as [3H]L-glutamate or [14C]L-aspartate introduce additional variables, including differential affinities for EAAT subtypes and distinct pharmacological inhibition profiles [3]. Consequently, direct substitution without validating comparability in the specific experimental system introduces uncontrolled variance that can invalidate quantitative conclusions.

Quantitative Differentiation of D-[2,3-3H]Aspartic Acid Against Closest Analogs and In-Class Alternatives


Metabolic Inertness: D-[3H]Aspartate vs. L-[3H]Aspartate as a Non-Metabolizable Tracer

D-[3H]aspartate is characterized as a metabolically inert amino acid that is taken up by the same high-affinity transport system as L-aspartate and L-glutamate but resists intracellular metabolism. In direct comparison, L-aspartate undergoes rapid transamination and metabolic turnover, whereas D-aspartate remains unmetabolized within cells, ensuring that measured radioactivity accurately reflects transport activity without confounding metabolic signals [1]. This property is consistently validated across multiple studies: in rat brain slices, D-aspartate is accumulated by a high-affinity, Na+-dependent uptake system that is abolished when sodium is replaced by choline, with uptake directed into the same osmotically-sensitive particles that accumulate L-aspartate [2]. The absence of metabolic conversion makes D-[3H]aspartate the preferred tracer for quantitative transport kinetics and autoradiographic localization, as signal degradation due to metabolic loss is eliminated [3].

Glutamate transport EAAT Neuronal uptake Metabolic stability

Neuronal vs. Glial Uptake Affinity Differentiation: Cell-Type Specific Km Values

Using 3H-D-aspartate as a tracer, uptake kinetics were characterized in primary cultures from chick retina enriched in either neurons or glial (Müller) cells. Neuronal cultures exhibited a high-affinity, Na+-dependent uptake system with Km = 8-13 μM, whereas glial cultures demonstrated a significantly lower affinity system with Km = 100-135 μM [1]. This approximately 10-fold difference in affinity enables the compound to serve as a functional discriminator between neuronal and glial EAAT populations, a distinction that is less pronounced with L-glutamate which has more overlapping affinities across EAAT subtypes [2]. The sharp increase in Vmax observed at 5 days in vitro (DIV) in both culture types—coinciding with the appearance of morphologically mature synapses—further validates the utility of this tracer for developmental studies of transporter expression [1].

Retinal neuroscience Glutamate reuptake Müller cells EAAT pharmacology

Saturable Transport Kinetics in Mammary Tissue: Direct Km and Vmax Quantification

In rat mammary tissue explants and perfused gland preparations, D-[3H]aspartate transport was shown to be Na+-dependent and saturable, with kinetic parameters of Km = 32.4 μM and Vmax = 49.0 nmol/2 min per g of cells [1]. The uptake was cis-inhibited by L-glutamate and L-aspartate but notably not by D-glutamate, demonstrating stereospecific recognition by the high-affinity anionic amino acid carrier [1]. This quantitative characterization establishes D-[3H]aspartate as a validated substrate for the mammary gland high-affinity transport system, providing a benchmark for comparative studies of amino acid transport regulation during lactation [2].

Amino acid transport Mammary gland Na+-dependent carrier Lactation biology

Stereoselective Binding Site Discrimination: Forebrain vs. Cerebellar Cortex IC50 Profiles

Quantitative autoradiography comparing [3H]L-aspartate and [3H]D-aspartate binding in rat brain sections revealed region-specific stereoselectivity. In forebrain regions (cerebral neocortex, hippocampus, striatum, septal nuclei), the two radioligands showed no appreciable difference in their interactions with Na+-dependent binding sites, consistent with transporters lacking stereoselectivity for aspartate enantiomers [1]. However, in cerebellar cortex, the data indicated a binding site that preferred L-aspartate over D-aspartate [1]. IC50 values for inhibition of [3H]aspartate binding by unlabeled L- and D-aspartate were determined across multiple brain regions, with affinities for the [3H]aspartate-labeled sites approximately 50-fold greater (IC50 < 1 μM) than for L-glutamate [2].

EAAT pharmacology Autoradiography Neurotransmitter transporters Brain regional heterogeneity

Competitive Binding IC50 Profiles: D-[3H]Aspartate vs. L-Glutamate and Transport Inhibitors

In autoradiographic binding assays using rat brain sections, D-[3H]aspartate binding was characterized with a Kd of 6.8 ± 1.2 μM and Bmax of 49.4 ± 8.6 pmol/mg protein [1]. Competition studies revealed that unlabeled L-glutamate, D-aspartate, and D,L-threo-hydroxyaspartate (a potent synaptosomal uptake inhibitor) competed for D-[3H]aspartate binding with IC50 values of 7.0 ± 4.3 μM, 5.4 ± 1.5 μM, and 2.5 ± 1.0 μM, respectively [1]. Notably, N-methyl-D-aspartate (NMDA), quisqualate, and kainate showed no affinity for this site, confirming that the binding represents EAAT transport sites rather than ionotropic glutamate receptors [1]. The binding was entirely Na+-dependent and optimal at 2°C, with a dissociation t1/2 of 56 seconds [1].

Transporter pharmacology EAAT inhibitors Radioligand binding Competition assays

Radioligand Purity and Stability Specifications: D-[2,3-3H]Aspartic Acid Technical Data

Commercial D-[2,3-3H]aspartic acid (PerkinElmer NET581) is supplied with specific activity ranging from 10-25 Ci/mmol (370-925 GBq/mmol) in ethanol:water (2:98), sterile-packaged [1]. Radiochemical purity exceeds 97% as determined by HPLC on a Zorbax SCX column using potassium phosphate mobile phase (pH 3.0) [1]. Optical purity, verified by high-pressure chiral chromatography, is greater than 97% D-aspartic acid, ensuring minimal contamination by the L-enantiomer [1]. Stability testing indicates that when stored at 5°C in its original solvent and concentration, decomposition is initially less than 1% over 3 months from the purification date [1]. These specifications are critical for experiments requiring precise specific activity calculations and minimal signal interference from radiochemical impurities or enantiomeric contamination [2].

Radiochemical purity Chiral purity Product stability Quality control

Optimal Scientific and Industrial Applications for D-[2,3-3H]Aspartic Acid Based on Quantitative Evidence


Quantitative Autoradiography of EAAT Distribution in Forebrain Regions

D-[2,3-3H]aspartic acid is the radioligand of choice for mapping Na+-dependent glutamate transporter (EAAT) distribution in forebrain structures, including cerebral neocortex, hippocampus, and striatum. Evidence demonstrates that in these regions, [3H]D-aspartate and [3H]L-aspartate exhibit no significant stereoselectivity differences, making D-[3H]aspartate a reliable tracer [7]. The compound's metabolic inertness ensures that autoradiographic signals reflect transport site density rather than intracellular metabolism, a critical advantage over L-[3H]aspartate [8]. Competitive binding IC50 values (L-glutamate: 7.0 μM; D-aspartate: 5.4 μM) provide validated benchmarks for pharmacological displacement studies [3]. Recommended experimental parameters include incubation at 2-4°C to minimize sequestration artifacts, with specific activity in the 10-25 Ci/mmol range [4].

Neuronal vs. Glial EAAT Functional Discrimination in Primary Cell Cultures

For researchers investigating cell-type specific differences in glutamate transporter function, D-[2,3-3H]aspartic acid offers superior discriminatory power between neuronal and glial EAAT populations. Quantitative uptake studies in chick retinal cultures demonstrate a ~10-fold difference in Km values: neuronal cells exhibit high-affinity uptake with Km = 8-13 μM, while glial (Müller) cells show lower affinity with Km = 100-135 μM [7]. This differential affinity profile, combined with the compound's Na+-dependent transport characteristics, enables precise functional phenotyping of EAAT expression in mixed cell populations. The sharp increase in Vmax observed at 5 days in vitro provides a temporal benchmark for developmental transporter studies [7].

Saturable Amino Acid Transport Kinetics in Mammary Gland Research

D-[2,3-3H]aspartic acid is validated for characterizing the high-affinity anionic amino acid transport system in mammary tissue, with established kinetic parameters of Km = 32.4 μM and Vmax = 49.0 nmol/2 min per g of cells [7]. The compound serves as a stereospecific substrate for the Na+-dependent L-glutamate carrier, with uptake cis-inhibited by L-glutamate and L-aspartate but not by D-glutamate [7]. These quantitative benchmarks enable researchers to design dose-response studies, calculate appropriate substrate concentrations for transport assays, and investigate regulatory mechanisms during lactation. The documented trans-stimulation of D-aspartate efflux by external L-glutamate (50-500 μM) provides an additional functional assay for carrier-mediated exchange activity [7].

Retrograde Neuronal Tracing of Glutamatergic/Aspartatergic Pathways

D-[2,3-3H]aspartic acid is a selective retrograde tracer for identifying neurons that use glutamate or aspartate as neurotransmitters. Following injection into target regions such as the olfactory bulb, [3H]D-aspartate is taken up by nerve terminals via the high-affinity EAAT system and retrogradely transported to cell bodies, enabling mapping of afferent projections [7]. Studies demonstrate selective labeling in the anterior olfactory nucleus, pyriform cortex, and nucleus of the lateral olfactory tract following olfactory bulb injections [7]. The compound's resistance to metabolism ensures that retrograde transport signals are not confounded by metabolic conversion, a key advantage over L-aspartate-based tracers. Bidirectional axonal transport has also been documented in the pigeon retino-tectal pathway, expanding utility to avian visual system research [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aspartic acid,D-[2,3-3H]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.